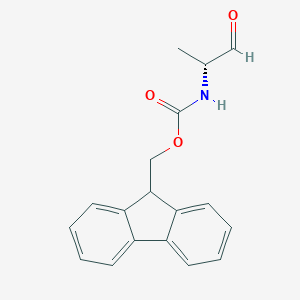

Fmoc-D-Ala-aldehyde

描述

Significance of Alpha-Amino Aldehydes in Bioorganic Chemistry

Alpha-amino aldehydes are a class of organic compounds characterized by an aldehyde group attached to the alpha-carbon of an amino acid. This unique structural arrangement confers a dual reactivity that has been extensively utilized in a wide range of synthetic applications since the early 20th century. Their importance in bioorganic chemistry stems from several key aspects:

Chiral Building Blocks: Derived from natural amino acids, alpha-amino aldehydes are readily available as enantiomerically pure compounds. This chirality is essential for the stereocontrolled synthesis of complex molecules, particularly pharmaceuticals, where biological activity is often dependent on a specific three-dimensional structure.

Versatile Intermediates: The aldehyde group can be transformed into a diverse array of structural frameworks, making alpha-amino aldehydes valuable intermediates in organic synthesis. They serve as precursors for the synthesis of other important compounds like amino alcohols and diamines.

Enzyme Inhibition: Peptide derivatives containing an alpha-amino aldehyde unit are potent inhibitors of various proteases, including papain, thrombin, trypsin, and caspases. This inhibitory activity makes them valuable candidates for the development of therapeutic agents ranging from antiviral drugs to anti-tumor agents. The aldehyde group can act as a transition state analog, binding tightly to the active site of the enzyme. nih.gov

However, the presence of both an amino and an aldehyde group can lead to instability and challenges such as self-condensation or racemization. nih.gov This necessitates the use of protecting groups for the amino functionality during synthetic manipulations. nih.gov

Contextual Role of Fmoc-Protected Amino Aldehydes in Peptide Science

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group revolutionized peptide synthesis. nih.gov The Fmoc group is stable under acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). This orthogonality allows for the selective deprotection of the N-terminus during solid-phase peptide synthesis (SPPS) without affecting acid-labile side-chain protecting groups. nih.govactivotec.com

Fmoc-protected amino aldehydes, like Fmoc-D-Ala-aldehyde, are crucial reagents in modern peptide chemistry for several reasons:

Solid-Phase Peptide Synthesis (SPPS): They are incorporated into growing peptide chains on a solid support. The synthesis of peptide aldehydes has been achieved through methods like the oxidation of amino alcohols or the reduction of protected amino acid derivatives. nih.govnih.gov The use of Fmoc-protected amino acid aldehydes allows for the efficient preparation of peptide aldehyde libraries, which are instrumental in drug discovery for screening against protease targets. nih.gov

Enzyme Inhibitor Design: The Fmoc group itself has been shown to contribute to the inhibitory activity of certain compounds. Studies have identified Fmoc-amino acids as selective inhibitors of enzymes like butyrylcholinesterase, suggesting the Fmoc moiety can participate in favorable binding interactions within the enzyme's active site. nih.govcalstate.edu This makes Fmoc-protected peptide aldehydes attractive scaffolds for designing potent and selective enzyme inhibitors.

Chemical Ligation: Fmoc-protected peptide aldehydes and their derivatives are employed in chemoselective ligation strategies to construct larger peptides and proteins. These methods rely on the specific reaction between the aldehyde and another functional group to form a native peptide bond. acs.org

The synthesis of Fmoc-protected amino acid aldehydes is a critical step in their application. A common method involves the oxidation of the corresponding Fmoc-amino alcohol, for instance, using Dess-Martin periodinane, which can be performed without racemization. nih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc D Ala Aldehyde

Precursor Synthesis: Fmoc-D-Alanine

The initial step in the synthesis of Fmoc-D-Ala-aldehyde is the preparation of Fmoc-D-Alanine, which involves the protection of the α-amino group of D-Alanine.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in peptide synthesis due to its stability under acidic conditions and facile removal under mild basic conditions creative-peptides.com. The Fmoc protection of D-Alanine is typically achieved by reacting D-Alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) under weakly alkaline conditions creative-peptides.commdpi.comoup.comacs.orgresearchgate.net. Sodium carbonate or sodium bicarbonate are commonly used as bases to facilitate the reaction, often in a mixture of water and an organic solvent like dioxane or tetrahydrofuran (B95107) (THF) creative-peptides.commdpi.comoup.comacs.orgresearchgate.net. Fmoc-OSu is often preferred due to its ease of handling and reduced tendency for side reactions compared to Fmoc-Cl creative-peptides.com. This reaction selectively protects the amino group, leaving the carboxylic acid free for subsequent transformations creative-peptides.com.

Table 1: Fmoc Protection of D-Alanine

| Reagent | Base/Conditions | Solvent System | Typical Yield | Reference |

| Fmoc-OSu | Na₂CO₃ (aq) or NaHCO₃ (aq) | Dioxane/Water, THF | High | creative-peptides.commdpi.comoup.comacs.orgresearchgate.net |

| Fmoc-Cl | Na₂CO₃ (aq) | Dioxane, Water | High | mdpi.comoup.comresearchgate.net |

Diverse Chemical Transformations to this compound

Several chemical pathways can be employed to convert Fmoc-D-Alanine into this compound. The most common methods involve either a reduction-oxidation sequence from the carboxylic acid or its derivatives, or the Weinreb amide pathway.

This strategy involves the reduction of the carboxylic acid group of Fmoc-D-Alanine to an alcohol, followed by controlled oxidation to the aldehyde.

The carboxylic acid group of Fmoc-D-Alanine can be reduced to the corresponding primary alcohol, Fmoc-D-Alaninol. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum Hydride (DIBAL-H) are typically used for this transformation thieme-connect.dewikipedia.orgrsc.orgcore.ac.ukthieme-connect.comiyte.edu.trbeilstein-journals.org. For instance, DIBAL-H is often employed at low temperatures (e.g., -78 °C) to achieve selective reduction of the carboxylic acid to the alcohol, minimizing over-reduction or cleavage of the Fmoc group thieme-connect.dethieme-connect.comutsouthwestern.edunih.govd-nb.info. LiAlH₄ can also be used, often in ethereal solvents like THF thieme-connect.dewikipedia.orgcore.ac.ukthieme-connect.comiyte.edu.tr. The stereochemistry of the D-alanine is preserved throughout this reduction step creative-peptides.comresearchgate.net.

Table 2: Reduction of Fmoc-D-Alanine to Fmoc-D-Alaninol

| Starting Material | Reducing Agent | Solvent | Temperature | Typical Yield | Reference |

| Fmoc-D-Alanine | LiAlH₄ | THF | Low Temp | High | thieme-connect.dewikipedia.orgcore.ac.ukthieme-connect.comiyte.edu.tr |

| Fmoc-D-Alanine | DIBAL-H | Toluene (B28343)/THF | -78 °C | High | thieme-connect.dethieme-connect.combeilstein-journals.orgutsouthwestern.edunih.govd-nb.info |

The resulting Fmoc-D-Alaninol is then oxidized to this compound. Several mild and selective oxidation methods are suitable for this transformation, aiming to avoid over-oxidation to the carboxylic acid and to preserve the stereochemical integrity of the chiral center.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by a base (e.g., triethylamine (B128534) or DIPEA), and is known for its mild conditions and low racemization rates (around 5%) for α-chiral compounds beilstein-journals.orgnih.govd-nb.infoalfa-chemistry.com. The reaction is typically performed at low temperatures (-78 °C) nih.govd-nb.infoalfa-chemistry.com.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. It is particularly noted for its ability to perform racemization-free oxidation of amino alcohols nih.govgoogle.comresearchgate.net. The reaction is usually carried out in dichloromethane (B109758) (DCM) at room temperature or slightly below nih.govresearchgate.net.

Other Oxidants: Reagents like Pyridinium Chlorochromate (PCC) or other chromium-based oxidants could potentially be used, but DMP and Swern oxidation are generally preferred for their milder nature and better control over racemization in sensitive substrates like amino alcohols alfa-chemistry.comnih.govgoogle.comresearchgate.net.

Table 3: Oxidation of Fmoc-D-Alaninol to this compound

| Oxidizing Agent | Solvent | Temperature | Typical Yield | Notes | Reference |

| Swern Oxidation | DCM | -78 °C | High | Mild conditions, low racemization | beilstein-journals.orgnih.govd-nb.infoalfa-chemistry.com |

| Dess-Martin Periodinane | DCM | RT | High | Racemization-free oxidation | nih.govresearchgate.net |

| Pyridinium Chlorochromate | DCM | RT | Moderate | Less preferred due to potential side reactions | alfa-chemistry.com |

The Weinreb amide pathway offers a direct route from Fmoc-D-Alanine to this compound, bypassing the isolation of the amino alcohol intermediate. This method involves converting the carboxylic acid into a Weinreb amide, which is then reduced to the aldehyde.

Formation of the Weinreb Amide: Fmoc-D-Alanine is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other standard peptide coupling reagents, often with a base like DIEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) thieme-connect.dewikipedia.orgtcichemicals.comresearchgate.netresearchgate.netmtsu.eduorientjchem.orgsoton.ac.ukresearchgate.netescholarship.orgbeilstein-journals.org. This reaction yields Fmoc-D-Alanine Weinreb amide with high efficiency thieme-connect.deresearchgate.netorientjchem.org.

Reduction of the Weinreb Amide: The resulting Weinreb amide is then reduced using hydride reducing agents, most commonly DIBAL-H or LiAlH₄ thieme-connect.dewikipedia.orgutsouthwestern.edutcichemicals.comresearchgate.netresearchgate.netorientjchem.orgbeilstein-journals.orgnih.gov. These reagents reduce the Weinreb amide to the aldehyde through a stable tetrahedral intermediate, which prevents over-reduction to the alcohol thieme-connect.dewikipedia.orgutsouthwestern.edutcichemicals.comorientjchem.orgnih.gov. The reduction is typically performed at low temperatures (e.g., -78 °C) in anhydrous solvents like THF or toluene to ensure selectivity and minimize degradation of the Fmoc group thieme-connect.de.

Table 4: Weinreb Amide Pathway to this compound

| Step | Reactants/Reagents | Solvent | Temperature | Typical Yield | Reference |

| Weinreb Amide Formation | Fmoc-D-Alanine, N,O-dimethylhydroxylamine HCl, Coupling Agent (e.g., HBTU), DIEA | DMF | RT | >90% | thieme-connect.detcichemicals.comresearchgate.netresearchgate.netorientjchem.org |

| Reduction of Weinreb Amide | Fmoc-D-Ala-Weinreb Amide, DIBAL-H or LiAlH₄ | THF, Toluene | -78 °C | 85-90% | thieme-connect.dewikipedia.orgutsouthwestern.eduresearchgate.netresearchgate.netorientjchem.orgnih.gov |

This Weinreb amide route is advantageous as it often provides high yields and good control over the reaction, making it a preferred method for synthesizing this compound.

Compound List:

D-Alanine

Fmoc-D-Alanine

Fmoc-D-Alaninol

this compound

Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride)

Fmoc-OSu (Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

LiAlH₄ (Lithium Aluminum Hydride)

DIBAL-H (Diisobutylaluminum Hydride)

DMSO (Dimethyl Sulfoxide)

Oxalyl Chloride

Triethylamine

DIPEA (N,N-Diisopropylethylamine)

Dess-Martin Periodinane (DMP)

N,O-dimethylhydroxylamine hydrochloride

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

DMF (Dimethylformamide)

THF (Tetrahydrofuran)

DCM (Dichloromethane)

Resin-Bound Precursor Methodologies for Solid-Phase Generation

The immobilization of this compound or its precursors onto solid supports is a critical strategy for its application in solid-phase synthesis (SPPS), particularly for the construction of peptide libraries and complex molecular architectures. These methodologies leverage the principles of SPPS to facilitate iterative coupling, purification, and cleavage steps. One approach involves the direct loading of preformed Fmoc-amino aldehydes onto functionalized resins. For instance, Fmoc-amino aldehydes can be attached to resins via reversible oxazolidine (B1195125) formation with amino alcohol motifs present on the resin, a linkage strategy that has been employed for the synthesis of peptide-based ligands and complex cyclic structures acs.org. Alternatively, Fmoc-protected amino acids can be coupled to resin-bound aldehyde precursors, or the aldehyde functionality can be generated in situ following the assembly of other molecular components on the solid support . Furthermore, Fmoc-amino aldehydes serve as valuable building blocks in reductive alkylation reactions for the synthesis of peptide scaffolds researchgate.net. These resin-bound strategies are instrumental in streamlining synthetic workflows, enabling the generation of diverse compound libraries with high efficiency.

Asymmetric Synthesis and Stereochemical Control in Analog Production

The synthesis of this compound and its analogs requires meticulous control over stereochemistry to ensure the desired enantiopurity. This is achieved through sophisticated asymmetric synthesis techniques, primarily relying on enantioselective catalysis and careful preservation of chiral integrity throughout the synthetic route.

Enantioselective Catalysis for Chiral Aldehydes

Enantioselective catalysis plays a pivotal role in the asymmetric synthesis of chiral aldehydes, including amino aldehydes, by employing chiral catalysts to direct the formation of specific enantiomers. Organocatalysis, such as the use of (S)-proline, has been demonstrated to catalyze the amination of aldehydes, yielding chiral amino aldehydes with varying enantiomeric excesses (ee) depending on the substrate acs.org. Transition metal catalysis offers a broad spectrum of methods; for example, gold(III) complexes have been utilized in enantioselective catalysis acs.org. Titanium-tripeptide Schiff base complexes have facilitated enantioselective 1,2-addition to imines, leading to chiral amine precursors acs.org. Copper-catalyzed enantioselective additions of alkynes to aldehydes and cobalt-catalyzed reactions involving aldehydes are also significant avenues acs.org. Furthermore, iridium-catalyzed enantioselective allylic aminations can produce N-protected allylic amines, which are subsequently transformed into chiral amino aldehydes researchgate.net. Enantioselective hydroformylation of protected allylic amines represents another effective strategy for generating β-amino-aldehyde products with high enantioselectivity nih.gov. The Baylis-Hillman reaction can also be employed, where chiral amino aldehydes act as electrophiles in asymmetric transformations, with some protocols showing no observed racemization acs.org. Additionally, stereoselective addition reactions of protected α-amino aldehydes with organometallic reagents, such as alkyl cuprates and manganese reagents, proceed with high enantiomeric purity, reporting no undesired racemization researchgate.net.

| Catalyst System | Substrate Class | Reaction Type | Typical Yield | Enantiomeric Excess (ee) | Citation |

| (S)-Proline | Aldehydes | Amination | Quantitative | 32-86% | acs.org |

| Chiral Scaffolding Ligand | PMP-protected allylic amines | Enantioselective Hydroformylation | Good | Up to 93% | nih.gov |

| Ir-catalyst with chiral ligand | N-nucleophiles | Enantioselective Allylic Amination | N/A | N/A (leads to amino aldehydes) | researchgate.net |

| Metal catalysts (Au(III), Cu, Co) | Various (e.g., imines, alkynes) | 1,2-addition, Addition to aldehydes | N/A | N/A | acs.org |

| Chiral amino aldehydes as electrophiles | Methyl acrylate | Asymmetric Baylis-Hillman Reaction | High | No racemization observed | acs.org |

| BOC/Cbz-protected α-amino aldehydes | Alkyl cuprates, Manganese reagents | Stereoselective Addition | N/A | 99% (no racemization) | researchgate.net |

Preservation of Stereochemical Purity During Transformations

Maintaining the stereochemical integrity of the chiral center in this compound is paramount throughout its synthesis. Sensitive transformations, such as oxidation steps or coupling reactions involving the alanine (B10760859) moiety, can potentially lead to epimerization or racemization. To mitigate these risks, meticulous control over reaction parameters is essential. For instance, maintaining low temperatures, typically between 0–4°C, for sensitive intermediates and employing specific coupling agents like EDC/HOBt are critical measures to minimize racemization and side reactions during the synthesis of Fmoc-protected amino acid derivatives . Certain synthetic transformations have been observed to preserve stereochemical purity effectively. In the Baylis-Hillman reaction utilizing chiral amino aldehydes as electrophiles, no racemization has been reported acs.org. Similarly, stereoselective addition reactions to protected α-amino aldehydes have demonstrated that undesired racemization is not observed, with enantiomeric excesses remaining high (e.g., 99%) researchgate.net. The careful selection of reagents, catalysts, and reaction conditions, alongside rigorous monitoring of enantiomeric purity, are indispensable for the successful synthesis of stereochemically pure this compound and its analogs.

| Transformation Step/Reaction Type | Conditions | Stereochemical Outcome | Citation |

| Coupling/Oxidation of Fmoc-Ala precursor | Low temperature (0–4°C), specific agents | Critical to minimize racemization | |

| Asymmetric Baylis-Hillman Reaction | Chiral amino aldehydes as electrophiles | No racemization observed | acs.org |

| Stereoselective Addition to α-amino aldehydes | Alkyl cuprates, Manganese reagents | Undesired racemization not observed (ee 99%) | researchgate.net |

| Enantioselective Hydroformylation | Chiral scaffolding ligand | Yields products with high enantioselectivity (up to 93% ee) | nih.gov |

Mechanistic Insights into Fmoc D Ala Aldehyde Chemical Reactivity

Reactivity Profile of the Aldehyde Moiety

The aldehyde functional group is inherently electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. This reactivity is central to many synthetic transformations involving Fmoc-D-Ala-aldehyde.

Aldehydes are highly reactive towards nucleophiles due to the polarized carbon-oxygen double bond, where the carbon atom carries a partial positive charge. This compound participates in a range of nucleophilic addition reactions. The presence of the bulky Fmoc group can influence the reaction kinetics, potentially slowing down the rate compared to simpler, unprotected aldehydes due to steric hindrance. However, optimizing reaction conditions such as solvent polarity and temperature can enhance efficiency.

Common nucleophilic addition reactions include:

Imine Formation: Reaction with primary amines leads to the formation of imines (Schiff bases), a process often facilitated by mild acidic conditions. fiveable.mencert.nic.ingeeksforgeeks.org

Acetal (B89532)/Hemiacetal Formation: Reaction with alcohols, typically in the presence of an acid catalyst, results in the formation of hemiacetals and subsequently acetals. fiveable.mencert.nic.ingeeksforgeeks.org

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or cyanide ions yields cyanohydrins. This reaction is often base-catalyzed to generate a stronger nucleophile (CN⁻). fiveable.mencert.nic.ingeeksforgeeks.org

Organometallic Additions: Nucleophiles derived from Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl carbon, forming new carbon-carbon bonds and leading to secondary alcohols after workup. pressbooks.pub

Table 3.1.1: Common Nucleophilic Addition Reactions of Aldehydes

| Nucleophile | Reaction Type | Product Class | General Conditions |

| Primary Amines | Addition-Elimination | Imine (Schiff Base) | Mild acidic catalysis (e.g., pH 4-6) |

| Alcohols | Addition | Hemiacetal/Acetal | Acid catalyst (e.g., dry HCl) fiveable.mencert.nic.in |

| Hydrogen Cyanide | Addition | Cyanohydrin | Base catalysis fiveable.mencert.nic.in |

| Organometallics | Addition | Secondary Alcohol | Anhydrous ethereal solvents pressbooks.pub |

The aldehyde functional group in this compound can be readily oxidized to the corresponding carboxylic acid, Fmoc-D-Ala-OH. This transformation is a common degradation pathway for aldehydes, but it can also be a deliberate synthetic step.

Various oxidizing agents can effect this conversion, including potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃). In the context of this compound synthesis, the selective oxidation of the corresponding primary alcohol, Fmoc-Ala-ol, is a key step. The Swern oxidation, employing oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a base like diisopropylethylamine (DIEA), is a documented method for achieving this transformation with good yields.

Table 3.1.2: Oxidation of Aldehydes

| Starting Material | Oxidizing Agent | Product Class |

| Aldehyde | KMnO₄, CrO₃ | Carboxylic Acid |

| Fmoc-Ala-ol | Swern Oxidation (Oxalyl Cl/DMSO/DIEA) | This compound |

The aldehyde group can be reduced to a primary alcohol, forming Fmoc-D-Ala-CH₂OH. This is a fundamental reaction in organic chemistry, typically achieved using common reducing agents.

Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used reagents for the reduction of aldehydes to primary alcohols. In the synthetic preparation of this compound, the reverse process is employed: the reduction of Fmoc-D-Ala-OH (carboxylic acid) to the alcohol Fmoc-Ala-ol using reagents like borane-tetrahydrofuran (B86392) (BH₃-THF). Furthermore, methods utilizing CDI/DIBAL-H have been reported for the reduction of N-protected amino acids to chiral α-amino aldehydes or alcohols, with Fmoc protection demonstrating orthogonality to these conditions. rsc.org

Table 3.1.3: Reduction of Aldehydes

| Starting Material | Reducing Agent | Product Class |

| Aldehyde | NaBH₄, LiAlH₄ | Primary Alcohol |

| Fmoc-Ala-OH | BH₃-THF | Fmoc-Ala-ol |

Role and Cleavage of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group serves as a temporary protecting group for the α-amino terminus of amino acids, most notably in solid-phase peptide synthesis (SPPS). Its popularity stems from its base-labile nature, allowing for selective removal under mild conditions without affecting acid-labile side-chain protecting groups.

The Fmoc group is characterized by its lability to bases. This property is leveraged for its removal, typically using secondary amines such as piperidine (B6355638) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). fiveable.metotal-synthesis.comwikipedia.orgmasterorganicchemistry.compeptide.com The deprotection mechanism proceeds via a base-mediated β-elimination pathway. fiveable.metotal-synthesis.compeptide.com

The process begins with the abstraction of a relatively acidic proton from the α-carbon of the Fmoc group by the base. This abstraction triggers the cleavage of the Fmoc group, generating a highly fluorescent byproduct, dibenzofulvene, and carbon dioxide. fiveable.metotal-synthesis.compeptide.com Dibenzofulvene is a reactive electrophile that can potentially react with the deprotected amine. To mitigate this, piperidine is commonly employed as the deprotecting agent because it also acts as a scavenger for dibenzofulvene, forming a stable adduct and preventing undesired side reactions. wikipedia.orgpeptide.com The formation of dibenzofulvene, which has a strong UV absorption, allows for the monitoring of the deprotection step via spectrophotometry. fiveable.mewikipedia.org

Table 3.2.1: Fmoc Deprotection Reagents and Conditions

| Deprotection Reagent | Typical Concentration | Solvent | Mechanism Aspect | Byproduct Scavenging |

| Piperidine | 20% | DMF | β-elimination fiveable.metotal-synthesis.compeptide.com | Yes wikipedia.orgpeptide.com |

| DBU | Varies | DMF | β-elimination fiveable.metotal-synthesis.compeptide.com | No (often used with piperidine) peptide.com |

A significant advantage of the Fmoc protecting group is its orthogonality with many commonly used acid-labile protecting groups for amino acid side chains and linkers in solid-phase peptide synthesis (SPPS). peptide.comaltabioscience.combiosynth.comacs.orgnih.gov Orthogonality refers to the ability to remove one protecting group selectively without affecting others.

In the prevalent Fmoc/tBu strategy, the Fmoc group is removed by mild bases (e.g., piperidine), while acid-labile groups like tert-butyl (tBu) ethers, esters, or carbamates are cleaved by strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage from the resin. altabioscience.combiosynth.comacs.orgnih.gov This orthogonal system allows for the stepwise elongation of the peptide chain by repeatedly removing and re-coupling amino acids, while the side chains remain protected. peptide.comaltabioscience.comacs.org

This mild deprotection strategy is particularly beneficial for the synthesis of modified peptides, such as those containing phosphorylated or glycosylated residues, which might not withstand the harsher acidic conditions required for the cleavage of protecting groups in older strategies like Boc/Bn. altabioscience.comnih.gov The compatibility of Fmoc chemistry with a wide array of side-chain protecting groups and linkers enables the synthesis of complex peptide structures, including branched peptides and those requiring specific C-terminal modifications. acs.orgresearchgate.net

Table 3.2.2: Orthogonality Comparison: Fmoc vs. Boc Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bn Strategy |

| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side Chain Protection | tBu, Trt, etc. (Acid-labile) | Bn, Bzl, etc. (Acid-labile) |

| Deprotection of α-Amino | Mild Base (e.g., Piperidine) fiveable.memasterorganicchemistry.com | Strong Acid (e.g., TFA) masterorganicchemistry.com |

| Deprotection of Side Chain | Strong Acid (e.g., TFA) biosynth.comacs.org | Strong Acid (e.g., HF) altabioscience.comnih.gov |

| Orthogonality | High (Base vs. Acid) altabioscience.combiosynth.comnih.gov | Low/Quasi-orthogonal (Acid vs. Acid) biosynth.com |

| Compatibility | Modified peptides (phosphorylated, glycosylated) altabioscience.comnih.gov | Less compatible with acid-sensitive modifications altabioscience.comnih.gov |

| Cleavage from Resin | Typically TFA altabioscience.comacs.org | Typically HF altabioscience.comnih.gov |

Strategic Applications in Peptide and Protein Engineering

Incorporation of Aldehyde Functionalities into Peptide Scaffolds

The strategic placement of an aldehyde group within a peptide sequence is the first critical step for many subsequent modifications. Fmoc-D-Ala-aldehyde is specifically designed for this purpose, offering a straightforward method for introducing this functionality during standard peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) Integration

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for assembling peptides in a stepwise manner. This compound is well-suited for integration into standard Fmoc-based SPPS protocols. iris-biotech.de The Fmoc group protects the N-terminus, preventing unwanted reactions during the coupling of subsequent amino acids in the peptide chain.

The incorporation of this compound into a growing peptide chain on a solid support is a critical step. A common approach involves the use of specialized resins, such as those with a backbone amide linker (BAL). researchgate.netnih.gov In this strategy, an aminoacetaldehyde dimethyl acetal (B89532) can be attached to the BAL resin, and after acylation, the peptide chain is elongated using standard Fmoc chemistry. The C-terminal aldehyde is then generated during the final cleavage from the resin. researchgate.net Another method involves the use of a Weinreb amide-linked resin. After peptide chain elongation, cleavage with a reducing agent like lithium aluminum hydride (LiAlH4) yields the C-terminal peptide aldehyde. nih.govresearchgate.net However, this method can sometimes lead to side reactions, such as the reduction of protected aspartate residues. nih.gov

The stability of the aldehyde group during the repetitive cycles of Fmoc deprotection (typically with piperidine) and amino acid coupling is a crucial consideration. Protecting the aldehyde as an acetal during synthesis, which is then removed during the final acidic cleavage, is a common and effective strategy. iris-biotech.de

Table 1: Methods for C-Terminal Peptide Aldehyde Synthesis in SPPS

| Method | Resin Type | Cleavage/Deprotection | Purity/Yield | Reference |

| Weinreb Amide | Backbone Amide-Linked (BAL) | LiAlH₄ in THF | 16-53% crude yield, 30-40% purity | nih.gov |

| Acetal Protection | Backbone Amide Linker (BAL) | Trifluoroacetic acid (TFA) | High yield and purity | researchgate.net |

| Oxazolidine (B1195125) on Threonyl Resin | Threonyl-functionalized resin | 80% TFA/DCM followed by mild acid | Good yield | rsc.org |

Solution-Phase Peptide Coupling

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides. In solution-phase synthesis, this compound can be coupled with other amino acids or peptide fragments. beilstein-journals.orggoogle.com This process typically involves the activation of the carboxylic acid of the coupling partner, often using reagents like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) and Hydroxybenzotriazole (HOBT), to facilitate the formation of a peptide bond with the deprotected N-terminus of the this compound or a peptide containing it. ethz.ch

A key challenge in solution-phase coupling is maintaining the stereochemical integrity of the amino acids and preventing racemization. The choice of coupling reagents and reaction conditions is critical to minimize this side reaction. ethz.ch Automated synthesizers have been developed to improve the efficiency and reproducibility of solution-phase synthesis, including the preparation of Fmoc-protected amino aldehydes. beilstein-journals.org

Chemoselective Ligation Methods Utilizing Aldehyde Handles

Once incorporated into a peptide, the aldehyde functionality of the D-Ala residue serves as a reactive "handle" for a variety of chemoselective ligation reactions. These reactions are highly specific, allowing for the joining of peptide fragments or the attachment of other molecules in a controlled manner, often in aqueous solutions and without the need for protecting groups on other amino acid side chains.

Oxime and Hydrazone Linkage Formation

The reaction of an aldehyde with an aminooxy or a hydrazine (B178648) group to form a stable oxime or hydrazone linkage, respectively, is one of the most widely used chemoselective ligation methods. mdpi.comiris-biotech.de This reaction is highly efficient and proceeds under mild, slightly acidic conditions, which is advantageous for working with sensitive biological molecules. mdpi.com

The introduction of an aminooxy group onto another peptide or molecule allows for its specific conjugation to the aldehyde-containing peptide derived from this compound. univie.ac.atnih.govgoogle.com The resulting oxime bond is significantly more stable towards hydrolysis than an imine bond. univie.ac.at Similarly, a peptide fragment containing a hydrazide can be coupled to the aldehyde-bearing peptide to form a hydrazone linkage. iris-biotech.deiris-biotech.deresearchgate.net While hydrazone bonds are also useful, they are generally less stable than oxime bonds. nih.gov

Table 2: Comparison of Oxime and Hydrazone Ligation

| Feature | Oxime Ligation | Hydrazone Ligation |

| Reactants | Aldehyde + Aminooxy | Aldehyde + Hydrazine/Hydrazide |

| Product | Oxime | Hydrazone |

| Stability | More stable towards hydrolysis | Less stable than oximes |

| Conditions | Mildly acidic (pH ~4.5) | Mildly acidic |

| Catalysis | Can be catalyzed by aniline | Can be catalyzed by aniline |

Thiazolidine (B150603) Ring Formation

The reaction between a peptide bearing a C-terminal aldehyde and another peptide with an N-terminal cysteine residue leads to the formation of a stable thiazolidine ring. iris-biotech.dersc.orgscbt.com This ligation is highly specific for the 1,2-aminothiol group of cysteine and can be performed in aqueous buffers. sigmaaldrich.com

The incorporation of this compound at the C-terminus of a peptide, followed by deprotection, provides the necessary aldehyde functionality for this reaction. The subsequent reaction with a cysteine-containing peptide proceeds efficiently to yield a ligated product with a non-native thiazolidine linkage. This method has been successfully used to ligate unprotected peptide segments. sigmaaldrich.comacs.org Recent advancements have focused on developing aldehyde scavengers to enable one-pot multiple peptide ligations using thiazolidine-based strategies. rsc.org

Aldehyde Capture Ligation (ACL) for Native Bond Formation

A more advanced application of the aldehyde handle is in Aldehyde Capture Ligation (ACL), a method designed to form a native amide bond between two peptide fragments. google.comemorychem.sciencenih.govresearchgate.net This technique utilizes an auxiliary group containing an aldehyde that is attached to the C-terminus of one peptide fragment as an ester. emorychem.sciencenih.gov

The principle of ACL involves the initial, reversible condensation of the N-terminal amine of a second peptide fragment with the auxiliary's aldehyde group. This brings the two peptide ends into close proximity, effectively increasing the local concentration and facilitating an intramolecular O-to-N acyl transfer. emorychem.sciencenih.gov This rearrangement results in the formation of a native peptide bond, and the auxiliary group is subsequently released. Research has shown that this method can be effective for ligating even difficult peptide sequences with minimal racemization. nih.gov While this method doesn't directly use this compound as the ligating aldehyde itself, the principles of aldehyde reactivity and capture are central to the strategy, highlighting the broader importance of aldehyde chemistry in peptide ligation.

Development of Peptidomimetics and Conformationally Constrained Analogs

The strategic incorporation of this compound into peptide synthesis is a key tactic for the development of peptidomimetics and conformationally constrained analogs. The aldehyde functional group, in particular, offers a reactive handle for a variety of chemical modifications that can transform a linear peptide into a more structured and often more stable molecule. These modifications are crucial in drug discovery, where the goal is to create peptide-based therapeutics with improved pharmacokinetic properties, such as resistance to enzymatic degradation and enhanced target affinity.

The use of a D-amino acid aldehyde, like this compound, introduces a specific stereochemistry that can significantly influence the final three-dimensional structure of the peptide analog. This control is vital for mimicking or stabilizing specific secondary structures, such as β-turns or helical folds, which are often essential for biological activity. nih.gov

One of the primary applications of C-terminal peptide aldehydes is in the synthesis of macrocyclic peptides. nih.govspringernature.com Macrocyclization is a powerful strategy for constraining the conformation of a peptide, which can lead to a substantial increase in potency and selectivity. nih.gov The process often involves an intramolecular reaction between the C-terminal aldehyde and a nucleophilic side chain of an amino acid elsewhere in the peptide sequence. This can result in the formation of stable, ring-like structures that lock the peptide into a bioactive conformation. uni-kiel.de For instance, research has demonstrated that adding an aldehyde to a peptide macrocycle can increase its potency by as much as 1000-fold. nih.gov

Furthermore, the aldehyde group is a versatile precursor for creating various peptidomimetic linkages that are more resistant to proteolysis than the native amide bond. Through reactions like reductive amination, the aldehyde can be converted into a secondary amine, effectively creating a non-peptidic linkage within the peptide backbone. nih.gov This approach not only enhances stability but also allows for the introduction of diverse chemical functionalities that can fine-tune the pharmacological profile of the molecule.

The development of peptidomimetics often involves the creation of compounds that mimic the spatial arrangement of amino acid side chains in a native peptide sequence. By using this compound as a starting point, chemists can construct complex molecular scaffolds that present key pharmacophoric groups in a desired orientation. This can lead to the discovery of novel inhibitors for enzymes like proteases, where the aldehyde itself can act as a "warhead" that covalently interacts with the active site of the target enzyme. mdpi.comresearchgate.net

The synthesis of these complex molecules is often facilitated by solid-phase peptide synthesis (SPPS), where the this compound can be incorporated at the C-terminus of the growing peptide chain. nih.gov Specialized linkers and reaction conditions have been developed to handle the reactive nature of the aldehyde group during synthesis, ensuring that it remains intact for subsequent cyclization or modification steps. nih.gov

Below is a table summarizing the strategic applications and resulting structures from the use of peptide aldehydes in peptidomimetic and constrained analog development.

| Strategic Application | Key Reagent/Moiety | Resulting Structure/Modification | Primary Advantage |

| Macrocyclization | C-terminal Aldehyde, Nucleophilic Amino Acid Side Chain | Cyclic Peptidomimetic | Increased conformational rigidity, enhanced potency and selectivity. nih.govuni-kiel.de |

| Backbone Modification | Fmoc-amino aldehyde, Reducing Agent (e.g., NaBH3CN) | Reduced Amide Bond (Secondary Amine) | Improved stability against proteolytic degradation. nih.gov |

| Enzyme Inhibition | Peptide Aldehyde | Covalent Enzyme-Inhibitor Adduct | High-potency, often irreversible, inhibition of target enzymes. mdpi.comresearchgate.net |

| Structural Scaffolding | D-Amino Acid Aldehyde | Conformationally Constrained Analog | Mimics bioactive secondary structures (e.g., β-turns). nih.gov |

Design and Evaluation in Enzyme Inhibitor Development

Specific Applications in Protease Inhibition

Cysteine Protease Inhibition

Peptide aldehydes are recognized as a significant class of inhibitors for cysteine proteases nih.gov. These enzymes, characterized by a cysteine residue in their active site, play vital roles in numerous biological processes, and their dysregulation is implicated in various diseases stanford.eduacs.org. Fmoc-D-Ala-aldehyde serves as a precursor for synthesizing peptide aldehydes that can effectively target these enzymes. Research indicates that peptide aldehydes can form reversible covalent adducts with the active-site cysteine residue stanford.edu. For instance, studies on inhibitors for parasitic cysteine proteases like falcipain have utilized peptide aldehyde structures, demonstrating selective inhibition researchgate.net. Furthermore, dipeptide aldehydes have shown specific inhibition of certain cysteine protease activities, such as the chymotrypsin-like activity of proteasomes, while exhibiting minimal inhibition against other cysteine proteases like cathepsin B researchgate.net.

Serine Protease Inhibition

Similarly, peptide aldehydes are established inhibitors of serine proteases, enzymes that utilize a serine residue in their catalytic triad (B1167595) nih.gov. The aldehyde warhead is generally suitable for interacting with the nucleophilic serine residue in the active site mdpi.com. While direct studies on this compound's specific activity against serine proteases are limited, its utility as a building block for peptide aldehydes means it contributes to the development of inhibitors for this class. Related compounds, such as peptide boronic acids, have demonstrated potent inhibition against serine proteases, highlighting the efficacy of peptide-based inhibitors with reactive warheads mdpi.com. Studies on specific serine proteases, like tryptase, have also explored peptide aldehyde derivatives as inhibitors uq.edu.au.

Proteasome Inhibition

The proteasome, a crucial cellular complex responsible for protein degradation, is a significant target in therapeutic development, particularly for cancer treatment tandfonline.comwikipedia.org. Peptide aldehydes have emerged as a key class of synthetic proteasome inhibitors wikipedia.org. Novel dipeptide aldehydes have been synthesized and shown to specifically inhibit the chymotrypsin-like activity of proteasomes researchgate.nettandfonline.com. The design principle of bivalency, where two peptide aldehyde units are linked, has also been successfully applied to create proteasome inhibitors with significantly enhanced binding affinities and selectivity by engaging multiple active sites simultaneously pnas.orgnih.gov. These studies underscore the importance of the aldehyde functionality in developing potent proteasome inhibitors.

Compound List:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Functional Group | Purity | Storage Conditions |

| This compound | 127043-32-7 | C₁₈H₁₇NO₃ | 295.33 | Aldehyde (-CHO) | >96% | -20°C |

| Fmoc-L-alaninal | 146803-41-0 | C₁₈H₁₇NO₃ | 295.34 | Aldehyde (-CHO) | >98% | -20°C |

Data Tables:

Table 1: Representative Peptide Aldehyde Inhibition Data Against Proteases

| Target Protease Class | Specific Target Example (if available) | Inhibitor Type / Example | IC₅₀ Value | Reference |

| Cysteine Protease | SARS-CoV Mpro | Peptide aldehyde library (e.g., AcNSTSQ-H, AcESTLQ-H) | 7.5 μM | nih.gov |

| Cysteine Protease | Falcipain-2, -3 | Pentapeptide aldehyde analogs (e.g., Falcitidin analogs) | Selective | researchgate.net |

| Serine Protease | Plasmin | H–D-Ala–Phe–Lys–EACA–NH₂ | 0.02 mM | d-nb.info |

| Serine Protease | hClpXP | WLS6a (Peptidyl boronic acid analog) | 29 μM | mdpi.com |

| Serine Protease | hClpXP | MG262 (Peptidyl boronic acid analog) | ~40 μM | mdpi.com |

Advanced Analytical Methodologies for Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural verification of Fmoc-D-Ala-aldehyde, with each technique offering unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon and hydrogen atoms within the molecule.

The ¹H NMR spectrum is particularly diagnostic. A key signal is the aldehyde proton (CHO), which is highly deshielded and typically appears in the downfield region of the spectrum, around 9.5 to 10.0 ppm. The hydrogen atom on the alpha-carbon (the carbon to which the aldehyde and the protected amine are attached) is expected to resonate at approximately 2.0 to 2.3 ppm. The protons of the fluorenyl (Fmoc) group produce a series of complex signals in the aromatic region, typically between 7.2 and 7.9 ppm. The methyl group (CH₃) of the alanine (B10760859) residue gives a characteristic doublet in the upfield region.

¹³C NMR spectroscopy complements the proton data. The carbonyl carbon of the aldehyde group is a key indicator, appearing significantly downfield in the range of 190 to 215 ppm. Carbons of the Fmoc group, including the carbamate (B1207046) carbonyl, resonate in distinct regions of the spectrum. Advanced techniques like ¹⁷O NMR have been used on related Fmoc-protected amino acids, revealing that the carbonyl oxygen of the Fmoc-protected alanine has a chemical shift approximately 25 ppm smaller than that of the unprotected amino acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Predicted values are based on typical chemical shift ranges for the respective functional groups.

| Atom Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aldehyde Proton (CHO) | ¹H | 9.5 - 10.0 | Distinctive downfield singlet or doublet. |

| Fluorenyl Protons (Aromatic) | ¹H | 7.2 - 7.9 | Multiple signals corresponding to the aromatic rings of the Fmoc group. |

| Alpha-Proton (α-CH) | ¹H | ~4.3 | Couples with both the aldehyde and methyl protons. |

| Fmoc Methylene Protons (CH₂) | ¹H | ~4.2 | Protons on the carbon linking the fluorenyl group to the carbamate oxygen. |

| Alanine Methyl Protons (CH₃) | ¹H | ~1.3 | Doublet due to coupling with the α-proton. |

| Aldehyde Carbon (CHO) | ¹³C | 190 - 215 | Characteristic signal for aldehyde carbonyl carbons. |

| Carbamate Carbonyl (N-C=O) | ¹³C | ~156 | Carbonyl of the Fmoc protecting group. |

| Fluorenyl Carbons (Aromatic) | ¹³C | 120 - 144 | Multiple signals for the aromatic carbons. |

| Fmoc Methylene Carbon (CH₂) | ¹³C | ~67 | Linking carbon of the Fmoc group. |

| Alpha-Carbon (α-CH) | ¹³C | ~59 | Carbon attached to the aldehyde and protected nitrogen. |

| Alanine Methyl Carbon (CH₃) | ¹³C | ~17 | Upfield signal for the methyl carbon. |

Mass spectrometry is essential for confirming the molecular weight and elemental composition of this compound. The compound has a monoisotopic mass of 295.121 Da. Electrospray ionization (ESI) is a common soft ionization technique used for this type of analysis, often in conjunction with liquid chromatography (LC-MS).

In a typical positive-ion ESI mass spectrum, this compound would be expected to show a prominent signal for the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 296.1. It is also common to observe adducts with sodium, resulting in an [M+Na]⁺ peak at m/z 318.1. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass to within a few parts per million, which serves to confirm the elemental formula (C₁₈H₁₇NO₃). Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule, providing further structural verification. A characteristic fragmentation would be the cleavage of the Fmoc group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | C₁₈H₁₈NO₃⁺ | 296.1281 | ESI-MS, HRMS |

| [M+Na]⁺ | C₁₈H₁₇NNaO₃⁺ | 318.1101 | ESI-MS, HRMS |

| [M+K]⁺ | C₁₈H₁₇NKO₃⁺ | 334.0840 | ESI-MS, HRMS |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies. The spectrum provides a molecular fingerprint that is highly specific to the compound's structure.

Key diagnostic absorptions for this compound include the strong carbonyl (C=O) stretching vibration of the aldehyde group, which is expected in the range of 1740-1720 cm⁻¹ for a saturated aliphatic aldehyde.

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself is not sufficiently volatile for direct gas chromatography (GC) analysis, GC-based methods become accessible through the derivatization of the aldehyde functional group. libretexts.orgakademisains.gov.my This approach enhances volatility and thermal stability, making the compound amenable to GC separation and detection. libretexts.org

Derivatization is a common strategy in GC to analyze compounds with low volatility or poor thermal stability. libretexts.org For aldehydes, a frequent derivatization technique involves reaction with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). shimadzu.comnih.gov This reaction forms a stable, more volatile dinitrophenylhydrazone derivative that can be readily analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for enhanced sensitivity and structural confirmation. shimadzu.comnih.gov The use of derivatization allows for the quantification of aldehydes in various matrices. shimadzu.com

Another common derivatization method for compounds with active hydrogens, like the secondary amine in the Fmoc-protected alanine, is silylation. libretexts.org This process replaces the active hydrogen with a silyl (B83357) group, increasing volatility and thermal stability. libretexts.org Acylation, the introduction of an acyl group, is another technique that produces more volatile and less polar derivatives. libretexts.org

For the analysis of Fmoc-amino acid derivatives, GC can be employed, sometimes after the removal of the Fmoc protecting group and subsequent derivatization of the resulting amino acid. cat-online.com The choice of derivatization reagent and GC conditions, including the type of column and detector, is critical for achieving accurate and reproducible results. researchgate.netresearchgate.net

Table 1: Research Findings on GC Analysis of Aldehyde Derivatives

| Finding | Description | Citation |

| Derivatization for Volatility | Aldehydes require derivatization to form more volatile compounds suitable for GC analysis. | libretexts.orgakademisains.gov.my |

| Common Derivatizing Agents | 2,4-dinitrophenylhydrazine (DNPH) is a common reagent for derivatizing aldehydes for GC analysis. | shimadzu.comnih.gov |

| Enhanced Detection | Derivatization with fluorinated acyl groups can enhance detectability with an electron capture detector (ECD). | libretexts.org |

| GC-MS for Structural Information | Coupling GC with mass spectrometry (MS) provides structural information and high sensitivity for the analysis of derivatized aldehydes. | nih.govresearchgate.net |

Methods for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of this compound is of paramount importance, as the presence of the L-enantiomer can lead to the formation of undesired diastereomeric peptides during synthesis. iris-biotech.de Several sophisticated analytical methods are utilized to determine the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used technique for separating enantiomers. iris-biotech.de This method employs a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. windows.netsigmaaldrich.com For Fmoc-protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective under reversed-phase conditions. windows.netphenomenex.comphenomenex.com The presence of the Fmoc group provides a strong chromophore, facilitating sensitive UV detection. cat-online.comiris-biotech.de The enantiomeric purity is typically expected to be greater than 99.0%. windows.netphenomenex.com

Gas Chromatography on Chiral Stationary Phases: Similar to chiral HPLC, chiral GC can be used to separate enantiomers. After appropriate derivatization to increase volatility, the sample is injected onto a GC column containing a chiral stationary phase. researchgate.netresearchgate.net Chirasil-Val, a dimethylpolysiloxane bonded with valine tert-butylamide, is a commercially available chiral phase used for such separations. researchgate.net

GC-MS with Deuterium (B1214612) Labeling: This method is particularly useful for determining the enantiomeric purity of amino acids within a peptide. It involves hydrolysis and derivatization in the presence of deuterium. The extent of racemization during these steps is mirrored by deuterium exchange at the α-position. Mass spectrometry is then used to monitor the relative amounts of the unlabeled D-amino acid, which corresponds to the amount originally present. cat-online.comiris-biotech.de

Marfey's Method: This is a classic indirect method for determining enantiomeric purity. The amino aldehyde is first hydrolyzed to remove the Fmoc group, and the resulting D-alanine is then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). The resulting diastereomers are then separated and quantified using standard reversed-phase HPLC.

Table 2: Comparison of Methods for Enantiomeric Purity Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. windows.netsigmaaldrich.com | Direct separation, high precision, suitable for Fmoc-derivatives. phenomenex.comiris-biotech.de | Requires specialized and sometimes expensive chiral columns. |

| Chiral GC | Separation on a chiral stationary phase after derivatization. researchgate.net | High resolution and sensitivity. researchgate.net | Requires derivatization to ensure volatility. researchgate.net |

| GC-MS with Deuterium Labeling | Isotope labeling to differentiate original enantiomer from racemized product. cat-online.comiris-biotech.de | High accuracy, corrects for racemization during sample preparation. cat-online.com | Complex procedure involving hydrolysis and derivatization. |

| Marfey's Method | Formation of diastereomers with a chiral derivatizing reagent. | Uses standard HPLC columns, reliable. | Indirect method, requires hydrolysis and derivatization steps. |

Pre- and Post-Column Derivatization in Analysis

Derivatization techniques, performed either before (pre-column) or after (post-column) the chromatographic separation, are instrumental in the analysis of amino acids and their derivatives, including this compound. libretexts.orgactascientific.com These methods are employed to enhance detectability, improve chromatographic behavior, or enable the analysis of otherwise challenging compounds. actascientific.com

Pre-column Derivatization: In this approach, the analyte is chemically modified before being injected into the HPLC system. actascientific.comjasco-global.com This is a very common strategy for amino acid analysis. actascientific.com Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) react with both primary and secondary amines to form highly fluorescent and UV-active derivatives. libretexts.orgjasco-global.comconicet.gov.ar This not only allows for sensitive detection but also increases the hydrophobicity of the molecule, which can improve its retention on reversed-phase columns. thermofisher.com Another widely used reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. actascientific.comjasco-global.com For the analysis of all amino acids, including secondary ones like proline, a combination of OPA and FMOC-Cl can be used in an automated pre-column derivatization process. jasco-global.comresearchgate.net

The key advantages of pre-column derivatization include the ability to remove excess reagent before injection, thus reducing potential interference, and the flexibility to optimize the reaction conditions independently of the chromatographic conditions. actascientific.com

Post-column Derivatization: In this technique, the derivatization reaction occurs after the analytes have been separated on the HPLC column but before they reach the detector. libretexts.orgactascientific.com The eluent from the column is mixed with a continuous stream of the derivatizing reagent in a reaction coil. libretexts.org This method is advantageous when the derivatives formed are unstable, as they can be detected immediately after formation. libretexts.org A classic example is the use of ninhydrin (B49086) for the detection of amino acids. However, post-column derivatization requires a more complex instrumental setup and consumes larger quantities of the derivatizing reagent. libretexts.orgactascientific.com

For a compound like this compound, which already contains the strongly UV-absorbing and fluorescent Fmoc group, further derivatization for the purpose of detection is often unnecessary. However, derivatization of the aldehyde group itself could be performed pre-column to alter its chromatographic properties or to confirm its presence.

Table 3: Pre- vs. Post-Column Derivatization

| Feature | Pre-Column Derivatization | Post-Column Derivatization |

| Timing of Reaction | Before chromatographic separation. actascientific.com | After chromatographic separation. actascientific.com |

| Reagent Consumption | Generally lower. | Generally higher. libretexts.org |

| Derivative Stability | Derivatives must be stable throughout the analysis. | Suitable for unstable derivatives. libretexts.org |

| Instrumentation | Can often be automated with a modern autosampler. jasco-global.comresearchgate.net | Requires an additional pump and reaction coil. libretexts.org |

| Potential for Interference | Excess reagent can be removed prior to injection. | Excess reagent flows to the detector, potentially causing baseline noise. |

| Common Reagents for Amines | FMOC-Cl, OPA, Dansyl Chloride, PITC. actascientific.comconicet.gov.ar | Ninhydrin, OPA. actascientific.com |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules like Fmoc-D-Ala-aldehyde.

DFT calculations are employed to determine the optimized molecular geometry, bond lengths, bond angles, and atomic charges of this compound. These calculations help in understanding the electronic distribution within the molecule, which influences its reactivity and interactions. For instance, studies on related peptoid structures have utilized DFT to analyze amide bond geometry and preferred conformations, indicating the utility of this method for similar Fmoc-protected amino acid derivatives beilstein-journals.org. While specific DFT studies detailing the molecular structure and energetics of this compound are not extensively detailed in the provided search results, DFT is a standard approach for such investigations ub.educhinesechemsoc.orgresearchgate.nettandfonline.comresearchgate.net. These studies typically involve selecting appropriate exchange-correlation functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to achieve accurate predictions of molecular properties ub.edutandfonline.com.

Conformational analysis, often supported by DFT calculations, explores the various spatial arrangements (conformations) that this compound can adopt. This involves mapping potential energy surfaces (PES) as a function of dihedral angles to identify low-energy conformers. Such analyses are critical for understanding the molecule's flexibility and how it might interact with other molecules or biological targets. Studies on related compounds, such as peptoid oligomers, have demonstrated the importance of conformational analysis in identifying preferred amide bond geometries (cis/trans rotamers) and their associated energy differences beilstein-journals.orgacs.orgmdpi.com. While direct PES scans for this compound are not explicitly detailed, the principles applied to similar structures suggest that its conformational landscape would be investigated by rotating key bonds, such as those around the peptide backbone and the aldehyde group.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer dynamic perspectives on how this compound behaves in various environments and interacts with other molecular entities.

Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) to another (target) when bound to each other, aiming to find structures with the best "fit" or binding affinity. This compound, with its functional groups, can be modeled as a ligand to investigate potential interactions with biological targets. While specific docking studies involving this compound were not found in the provided search results, the methodology is well-established for similar compounds. For example, molecular docking is routinely used in drug discovery to predict binding modes and affinities of small molecules to proteins researchgate.netjmir.orgnih.govnih.gov. The process typically involves preparing both the ligand (this compound) and the target protein structure, followed by scoring the potential binding poses. Software like AutoDock Vina, often integrated with visualization tools like UCSF Chimera, is commonly used for these simulations jmir.orgnih.gov.

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, allowing researchers to observe structural fluctuations, stability, and dynamic interactions over time. MD simulations can track the movement of atoms in a system, offering a dynamic picture of how this compound might behave in solution or when interacting with a biological macromolecule. Studies on other molecular systems, including proteins and small molecules, utilize MD to analyze parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess structural stability and flexibility tandfonline.commdpi.comdiva-portal.org. While specific MD simulations for this compound were not found in the search results, this technique is a standard tool for understanding the dynamic properties of chemical compounds in various contexts tandfonline.commdpi.comdiva-portal.orgnih.gov.

Prediction of Reactivity and Spectroscopic Properties

Computational methods can also predict the chemical reactivity and spectroscopic signatures of this compound, aiding in experimental design and interpretation.

Reactivity can be predicted by analyzing frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Fukui functions, which highlight electron-rich and electron-deficient regions and potential sites for electrophilic or nucleophilic attack tandfonline.comresearchgate.net. The aldehyde group, for instance, is known for its reactivity in nucleophilic addition reactions.

Spectroscopic properties, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, can be computationally predicted. DFT calculations can yield vibrational frequencies that correlate with IR absorption bands, helping to assign experimental spectra and confirm molecular structure tandfonline.com. Similarly, predicted NMR chemical shifts (¹H NMR, ¹³C NMR) can be compared with experimental data for structural verification researchgate.net. For example, studies on related compounds have used computational methods to predict NMR chemical shifts, providing valuable data for structural elucidation researchgate.net. The Fmoc group itself has characteristic spectroscopic signals that can be monitored during reactions researchgate.net.

常见问题

Q. What are the optimal reaction conditions for synthesizing Fmoc-D-Ala-aldehyde in solution-phase chemistry?

- Methodological Answer : this compound synthesis typically involves coupling Fmoc-protected amino acids with aldehydes. Key steps include:

- Activation : Use coupling agents like HOBt (1-hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) at 0–4°C to minimize racemization .

- Purification : Post-reaction, purify via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography. For aldehydes, avoid prolonged exposure to acidic/basic conditions to prevent degradation .

- Characterization : Confirm identity using -NMR (e.g., aldehyde proton at ~9.5 ppm) and LC-MS (expected [M+H] = 295.34) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity ≥95% is recommended for peptide synthesis .

- Spectroscopy : -NMR should show distinct Fmoc aromatic protons (7.3–7.8 ppm) and aldehyde proton resonance. FTIR can confirm the presence of carbonyl (C=O) stretches (~1720 cm) .

- Mass Spectrometry : Compare experimental [M+H] with theoretical values (295.34) to rule out byproducts .

Q. What storage conditions are critical for maintaining this compound stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-protected vials to prevent oxidation of the aldehyde group .

- Solubility : Dissolve in anhydrous DMF or DMSO for short-term use. Avoid aqueous buffers unless stabilized (e.g., with 1% acetic acid) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for mechanistic studies?

- Methodological Answer :

- Deuterated Precursors : Use deuterated Fmoc-protected amino acids (e.g., Fmoc-Ala-OH-3,3,3-d) during synthesis. Monitor deuteration efficiency via -NMR or mass shifts in LC-MS .

- Applications : Labeled aldehydes enable tracking in metabolic pathways or peptide ligation studies (e.g., native chemical ligation) .

Q. What analytical strategies resolve conflicting data in this compound reactivity studies (e.g., unexpected byproducts)?

- Methodological Answer :

- Byproduct Identification : Use high-resolution MS/MS to detect impurities (e.g., oxidation products like carboxylic acids). Pair with -NMR to confirm aldehyde oxidation .

- Kinetic Analysis : Perform time-resolved NMR or UV-Vis spectroscopy to monitor reaction intermediates. Adjust coupling agent stoichiometry (e.g., HOBt:EDC ratio) to suppress side reactions .

Q. How can researchers optimize this compound for solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Efficiency : Pre-activate this compound with oxyma/DIC in DMF for 5–10 minutes before resin addition. Monitor coupling completion via Kaiser test .

- Side Reactions : Minimize aldehyde dimerization by using low temperatures (4°C) and inert atmospheres .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。